molecular formula C14H17F2NO B6239611 4,4-difluoro-N-phenylcycloheptane-1-carboxamide CAS No. 2377036-36-5

4,4-difluoro-N-phenylcycloheptane-1-carboxamide

Cat. No. B6239611
CAS RN: 2377036-36-5
M. Wt: 253.3
InChI Key:
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Description

4,4-Difluoro-N-phenylcycloheptane-1-carboxamide (DFCPC) is a small molecule with a wide range of applications in research and development. It is a cyclic amide that has been used in various scientific experiments and studies, and its versatility makes it a valuable tool for scientists. DFCPC has been used for a variety of purposes, including synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

4,4-difluoro-N-phenylcycloheptane-1-carboxamide has been used in a variety of scientific research applications. It has been used as a model compound for the study of enzyme-catalyzed reactions, and as a substrate for the synthesis of various compounds. It has also been used in the synthesis of polymers and other materials, and as a reagent in organic synthesis. In addition, this compound has been used as a catalyst in the synthesis of a variety of compounds, including drugs, agrochemicals, and biocatalysts.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-phenylcycloheptane-1-carboxamide is not fully understood, but it is believed to involve the formation of a covalent bond between the carboxamide group and the substrate. This covalent bond is then broken, resulting in the release of the product. The reaction is believed to be catalyzed by an enzyme, and the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have an effect on the activity of enzymes, and has been used as a model compound for the study of enzyme-catalyzed reactions. It has also been used in the synthesis of polymers and other materials, and as a reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4-difluoro-N-phenylcycloheptane-1-carboxamide in lab experiments include its availability, low cost, and versatility. It is also relatively easy to synthesize, and can be used in a variety of experiments. The limitations of using this compound in lab experiments include its lack of structural information, and the fact that its mechanism of action is still not fully understood.

Future Directions

The potential future directions for 4,4-difluoro-N-phenylcycloheptane-1-carboxamide include further research into its mechanism of action, as well as its potential applications in drug discovery and development. It could also be used as a model compound for the study of enzyme-catalyzed reactions, and as a reagent in organic synthesis. Additionally, further research into its biochemical and physiological effects could lead to new applications in medicine and other fields. Finally, this compound could be used to develop new materials for industrial and commercial purposes.

Synthesis Methods

4,4-difluoro-N-phenylcycloheptane-1-carboxamide can be synthesized using a variety of methods. The most common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an ester and an aldehyde or ketone in the presence of a base. In this reaction, the ester is protonated, and the resulting carboxylate ion reacts with the aldehyde or ketone to form a β-keto ester. The β-keto ester is then hydrolyzed to form the desired product. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions, and the use of organometallic reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-difluoro-N-phenylcycloheptane-1-carboxamide can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Benzene", "Cycloheptanone", "4,4-difluoro-1-iodobenzene", "Sodium hydride", "N,N-dimethylformamide", "Phosphorus pentoxide", "Acetic anhydride", "Ammonia" ], "Reaction": [ "Step 1: Synthesis of 4,4-difluorocyclohexanone by reacting 4,4-difluoro-1-iodobenzene with cycloheptanone in the presence of sodium hydride and N,N-dimethylformamide.", "Step 2: Conversion of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexanol by reduction with sodium borohydride.", "Step 3: Synthesis of 4,4-difluorocyclohexylamine by reacting 4,4-difluorocyclohexanol with ammonia in the presence of phosphorus pentoxide.", "Step 4: Conversion of 4,4-difluorocyclohexylamine to 4,4-difluoro-N-phenylcyclohexylamine by reacting with benzene in the presence of acetic anhydride.", "Step 5: Synthesis of 4,4-difluoro-N-phenylcycloheptane-1-carboxylic acid by oxidizing 4,4-difluoro-N-phenylcyclohexylamine with potassium permanganate.", "Step 6: Conversion of 4,4-difluoro-N-phenylcycloheptane-1-carboxylic acid to 4,4-difluoro-N-phenylcycloheptane-1-carboxamide by reacting with ammonia in the presence of acetic anhydride." ] }

CAS RN

2377036-36-5

Molecular Formula

C14H17F2NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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